molecular formula C14H19NO3 B5715326 METHYL 4-(2-ETHYLBUTANAMIDO)BENZOATE

METHYL 4-(2-ETHYLBUTANAMIDO)BENZOATE

Cat. No.: B5715326
M. Wt: 249.30 g/mol
InChI Key: HAAZZZDBSZOJQX-UHFFFAOYSA-N
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Description

METHYL 4-(2-ETHYLBUTANAMIDO)BENZOATE is a benzoate ester derivative featuring a 2-ethylbutanamido substituent at the para position of the aromatic ring. Its structure comprises a methyl ester group at the carboxylate position and a branched aliphatic amide at the 4-position.

Properties

IUPAC Name

methyl 4-(2-ethylbutanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-4-10(5-2)13(16)15-12-8-6-11(7-9-12)14(17)18-3/h6-10H,4-5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAZZZDBSZOJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-ethylbutanamido)benzoate typically involves the esterification of 4-(2-ethylbutanamido)benzoic acid with methanol. This reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:

    Continuous Flow Esterification: Utilizing a continuous flow reactor to mix 4-(2-ethylbutanamido)benzoic acid and methanol in the presence of an acid catalyst.

    Purification: The product is purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-ethylbutanamido)benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(2-ethylbutanamido)benzoic acid and methanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: 4-(2-ethylbutanamido)benzoic acid and methanol.

    Reduction: 4-(2-ethylbutanamido)benzyl alcohol.

    Substitution: Various substituted amides or esters depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(2-ethylbutanamido)benzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Utilized in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-(2-ethylbutanamido)benzoate depends on its application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors. The ester and amide groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of METHYL 4-(2-ETHYLBUTANAMIDO)BENZOATE include:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE Acetamido C₁₁H₁₃NO₄ 223.23 Anti-inflammatory, antibacterial; synthesized via acetylation of 4-aminosalicylic acid derivatives.
METHYL 2-HYDROXY-4-(2,2,2-TRIFLUOROACETAMIDO)BENZOATE Trifluoroacetamido C₁₁H₁₀F₃NO₄ 293.20 Enhanced electronegativity; potential use in fluorinated pharmaceuticals.
METHYL 4-(BENZYLOXY)BENZOATE Benzyloxy C₁₅H₁₄O₃ 242.27 UV-stability; polymer additives.
METHYL 4-AMINOSALICYLATE Amino C₈H₉NO₃ 167.16 Precursor for antibacterial agents.

Substituent Impact Analysis :

  • Steric Effects: The 2-ethylbutanamido group in the target compound introduces significant steric hindrance compared to smaller groups like acetamido or amino. This bulkiness may reduce solubility in polar solvents but enhance lipid membrane permeability, favoring bioavailability in drug delivery .
  • In contrast, the 2-ethylbutanamido group, being aliphatic and electron-neutral, may confer greater stability under physiological conditions .
  • Hydrophobicity: Branched alkyl chains (e.g., 2-ethylbutanamido) enhance hydrophobicity compared to acetamido or amino groups, affecting partitioning behavior in biological systems .

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